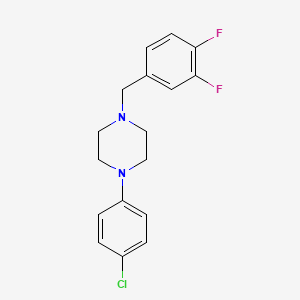
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, also known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic applications. CDDO is a potent anti-inflammatory and antioxidant agent that has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is complex and involves several pathways. The compound has been shown to activate the Nrf2 pathway, which is responsible for regulating the antioxidant response in cells. 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to induce apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the role of oxidative stress and inflammation in disease development. The compound also has a well-defined mechanism of action, which allows for precise targeting of specific pathways. However, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for research on 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione and its potential applications in the treatment of various diseases. The compound also has potential applications in the field of regenerative medicine, where it could be used to promote tissue repair and regeneration. Overall, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is a promising compound with significant potential for therapeutic applications in various diseases.
合成法
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized through a multistep process starting from betulinic acid. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, to produce the final product. The synthesis method has been optimized to improve the yield and purity of 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, making it a viable option for large-scale production.
科学的研究の応用
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-4-11-12(9-5-7-10(16)8-6-9)19-14(18)15(2,3)13(11)17/h5-8,11-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACBEVFAACTKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5223956.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
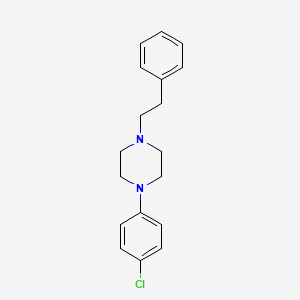
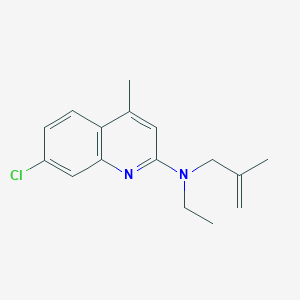
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)
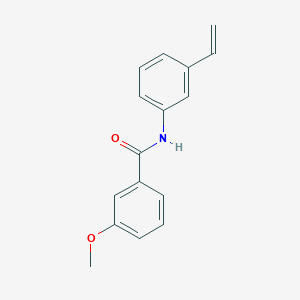

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)
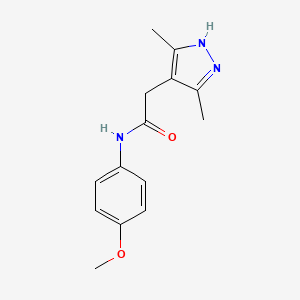
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)
